Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester
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Overview
Description
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is a complex organic compound. It is known for its unique structure, which includes a quinoline ring system fused with a carbamic acid ester. This compound is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Carbamic Acid Ester Group: The quinoline derivative is then reacted with phenylmethyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted carbamic acid esters.
Scientific Research Applications
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, phenylmethyl ester: Similar structure but lacks the methyl group at the 1-position.
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, ethyl ester: Similar structure but has an ethyl group instead of a phenylmethyl group.
Uniqueness
Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is unique due to the presence of both the methyl group at the 1-position and the phenylmethyl ester group. These structural features contribute to its distinct reactivity and potential biological activity.
Biological Activity
Carbamic acid derivatives, particularly those featuring quinolinyl structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, (1,2,3,4-tetrahydro-1-methyl-2-oxo-6-quinolinyl)-, phenylmethyl ester is a notable example, primarily recognized for its potential as an acetylcholinesterase (AChE) inhibitor. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a quinolinyl moiety which is crucial for its biological activity. The presence of the carbamate functional group enhances its interaction with biological targets.
1. Acetylcholinesterase Inhibition
One of the most significant biological activities of this compound is its role as an acetylcholinesterase inhibitor . AChE plays a critical role in the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic signaling, making it a potential therapeutic target for neurodegenerative diseases such as Alzheimer's disease.
Case Study: Anti-AChE Activity
A study conducted on various substituted quinolinyl carbamate esters demonstrated that compounds similar to the target compound exhibited potent anti-AChE activity. The results indicated that these compounds could significantly reduce AChE activity in vitro compared to standard drugs like donepezil and galantamine .
Table 1: Comparative AChE Inhibition Data
2. Neuroprotective Effects
In addition to inhibiting AChE, the compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. Research indicates that quinolinyl carbamates can modulate oxidative stress pathways, thereby protecting neurons from apoptosis .
3. Cytotoxicity and Antitumor Activity
Preliminary studies suggest that certain derivatives of carbamic acid exhibit cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .
Case Study: Antitumor Activity
A derivative of the target compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted its ability to induce apoptosis via ROS generation and ER stress pathways .
Absorption and Metabolism
The pharmacokinetic profile of quinolinyl carbamates suggests favorable absorption characteristics due to their lipophilicity. Studies indicate that these compounds can achieve adequate plasma concentrations necessary for therapeutic effects while maintaining low toxicity levels .
Toxicity Profile
Toxicological assessments have shown that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain a low toxicity profile in normal cell lines, indicating a selective action mechanism .
Properties
CAS No. |
233775-31-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate |
InChI |
InChI=1S/C18H18N2O3/c1-20-16-9-8-15(11-14(16)7-10-17(20)21)19-18(22)23-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,22) |
InChI Key |
LCEOACOOUZVBPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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